molecular formula C17H23BrN2O4 B1597106 2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid CAS No. 885273-04-1

2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid

Cat. No. B1597106
M. Wt: 399.3 g/mol
InChI Key: LAOOWVCIPRHIPL-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid is a useful research compound. Its molecular formula is C17H23BrN2O4 and its molecular weight is 399.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of novel compounds containing piperazine or morpholine moieties, showcasing methods for constructing complex molecules with potential applications in medicinal chemistry and materials science. For instance, dihydropyrimidinone derivatives containing piperazine/morpholine moieties have been synthesized through a one-pot Biginelli synthesis, demonstrating the utility of these compounds in the development of new chemical entities with potential pharmacological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Pharmacological Evaluation

Several studies have focused on the design, synthesis, and pharmacological evaluation of piperazine derivatives, indicating their relevance in discovering new therapeutic agents. Novel derivatives of piperazine have been synthesized and tested for their antidepressant and antianxiety activities, illustrating the potential of these compounds in treating mental health disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Molecular Design and Biological Evaluation

Research on the molecular design and biological evaluation of piperazine analogs has provided insights into their role in various biological processes. For example, novel (4-piperidinyl)-piperazines have been identified as potent and orally active acetyl-CoA carboxylase inhibitors, contributing to the understanding of metabolic regulation and offering a basis for the development of treatments for metabolic disorders (Chonan, Wakasugi, Yamamoto, Yashiro, Oi, Tanaka, Ohoka-Sugita, Io, Koretsune, & Hiratate, 2011).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of piperazine derivatives have been investigated, showcasing their potential in addressing infectious diseases and cancer. Synthesis and biological evaluation of carbazole derivatives with piperazine moieties have shown significant antibacterial, antifungal, and anticancer activities, highlighting the versatility of piperazine-based compounds in pharmacological research (Sharma, Kumar, & Pathak, 2014).

properties

IUPAC Name

2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-6-4-5-7-13(12)18/h4-7,14H,8-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOOWVCIPRHIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376098
Record name 2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid

CAS RN

885273-04-1
Record name 2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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